molecular formula C11H16O2S B1615350 {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene CAS No. 6304-94-5

{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene

Cat. No.: B1615350
CAS No.: 6304-94-5
M. Wt: 212.31 g/mol
InChI Key: UIOLSVUCZJRSOQ-UHFFFAOYSA-N
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Description

{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene is an organic compound with the molecular formula C11H16O2S. It is characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 2,2-dimethoxyethyl moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with 2,2-dimethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Sodium hydroxide, various nucleophiles, aqueous or organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing catalytic processes. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzyl sulfide: Similar structure but lacks the 2,2-dimethoxyethyl group.

    Benzyl methyl sulfide: Contains a methyl group instead of the 2,2-dimethoxyethyl group.

    Phenyl ethyl sulfide: Contains an ethyl group instead of the 2,2-dimethoxyethyl group.

Uniqueness

{[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-dimethoxyethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOLSVUCZJRSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978958
Record name {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6304-94-5
Record name NSC43153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[(2,2-Dimethoxyethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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